molecular formula C12H25N B1394643 3-(2-Ethylhexyl)pyrrolidine CAS No. 1220019-23-7

3-(2-Ethylhexyl)pyrrolidine

Cat. No.: B1394643
CAS No.: 1220019-23-7
M. Wt: 183.33 g/mol
InChI Key: PHZDGGKMKGOWTA-UHFFFAOYSA-N
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Description

3-(2-Ethylhexyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a 2-ethylhexyl group. This compound is of interest in various fields such as medicinal chemistry, environmental research, and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets . The five-membered pyrrolidine ring is a common feature in many biologically active compounds, and it contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways . For instance, the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways . For example, natural tetramates, which contain a pyrrolidine-2,4-dione moiety, are biosynthesized by hybrid multimodular polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPS) machineries .

Result of Action

Pyrrolidine derivatives are known to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The physical and chemical attributes of similar compounds have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Biochemical Analysis

Biochemical Properties

3-(2-Ethylhexyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activities. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to induce apoptotic cell death in cancer cells and exert antiproliferative effects in various cell lines . The compound’s impact on cell signaling pathways includes the modulation of key signaling molecules, such as kinases and transcription factors, which can alter gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit time-dependent changes in their biological activities, including stability and degradation . Long-term exposure to this compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, pyrrolidine derivatives have been reported to cause renal injuries and neurotoxicity in experimental animals at high doses . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrrolidine derivatives have been shown to influence metabolic pathways related to energy production, detoxification, and biosynthesis . The compound’s effects on metabolic pathways can lead to changes in cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biological activity. For instance, pyrrolidine derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . Understanding the transport and distribution mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pyrrolidine derivatives have been shown to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylhexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylhexylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrrolidine derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylhexyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

3-(2-Ethylhexyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the 2-ethylhexyl substitution.

    Pyrrolidine-2,5-dione: A related compound with a dione functional group.

    Prolinol: A hydroxylated derivative of pyrrolidine

Uniqueness

3-(2-Ethylhexyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2-ethylhexyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .

Properties

IUPAC Name

3-(2-ethylhexyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZDGGKMKGOWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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